molecular formula C9H9N3O B2796146 (1-phenyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 2518-43-6

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No. B2796146
CAS RN: 2518-43-6
M. Wt: 175.191
InChI Key: XWBLAPAPAJWPEZ-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-1,2,4-triazol-3-yl)methanol” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “(1-phenyl-1H-1,2,4-triazol-3-yl)methanol”, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in various studies . These reactions often involve the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Antimicrobial Activity

Compounds containing a triazole are known to exhibit broad biological activities, including antimicrobial activity . In a study, triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some showed significant growth inhibitory activity .

Anti-inflammatory Activity

Triazole compounds have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticonvulsant Activity

Triazole compounds have also been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders.

Antineoplastic and Anticancer Activity

Triazole compounds have been shown to have antineoplastic and anticancer activities . For instance, a study found that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .

Antimalarial Activity

Triazole compounds have been reported to possess antimalarial properties . This suggests potential applications in the treatment of malaria.

Antiviral Activity

Triazole compounds have been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections. In fact, molecular docking studies have suggested that certain triazole compounds could be effective inhibitors for the novel SARS Cov-2 virus .

Agrochemical Applications

Compounds containing triazole have important application value in various fields, including agrochemistry . This suggests potential uses in the development of new agrochemical products.

Material Chemistry Applications

Triazole compounds have also found applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . Given the importance of the triazole scaffold, its synthesis has attracted much attention .

properties

IUPAC Name

(1-phenyl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-9-10-7-12(11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBLAPAPAJWPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol

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